molecular formula C20H16BrFN2O4S B492837 N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide CAS No. 690962-43-7

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide

Cat. No.: B492837
CAS No.: 690962-43-7
M. Wt: 479.3g/mol
InChI Key: XNDYHXIAIIESRR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.

    Coupling Reaction: Coupling of the sulfonamide with another aromatic compound under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the sulfonamide group, can confer unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYHXIAIIESRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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